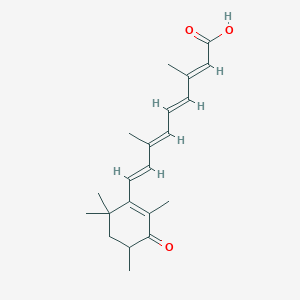

3-Methyl-4-oxoretinoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,4,6,6-tetramethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H28O3/c1-14(8-7-9-15(2)12-19(22)23)10-11-18-17(4)20(24)16(3)13-21(18,5)6/h7-12,16H,13H2,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ |

InChI Key |

GVHQIEQNFKJODP-AQFIFDHZSA-N |

Isomeric SMILES |

CC1CC(C(=C(C1=O)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C |

Canonical SMILES |

CC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |

Synonyms |

3-methyl-4-oxoRA 3-methyl-4-oxoretinoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic pathways of all-trans-retinoic acid and 3-Methyl-4-oxoretinoic acid

An In-Depth Technical Guide to the Metabolic Pathways of All-trans-Retinoic Acid and Synthetic Analogs

Executive Summary

All-trans-retinoic acid (ATRA), the biologically active metabolite of vitamin A, is a critical signaling molecule that governs a vast array of physiological processes, including embryonic development, cellular differentiation, and immune function.[1][2] Its potent activity necessitates a tightly regulated metabolic homeostasis, as both excesses and deficiencies can lead to severe pathological conditions.[1][3] This regulation is primarily achieved through a sophisticated network of biosynthetic and catabolic enzymes. The therapeutic potential of ATRA, particularly in oncology, is often hampered by its rapid, self-induced catabolism, a challenge that has spurred the development of synthetic retinoids designed for greater metabolic stability.[4][5]

This technical guide provides a comprehensive overview of the metabolic pathways governing ATRA. It further explores the metabolic considerations for synthetic analogs, using the structural features of 4-oxo-retinoic acid and the hypothetical compound 3-Methyl-4-oxoretinoic acid as a framework to discuss strategies in drug design aimed at overcoming metabolic instability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and field-proven experimental protocols for investigating retinoid metabolism.

The Metabolic Landscape of All-trans-Retinoic Acid (ATRA)

The biological impact of ATRA is strictly dependent on its concentration within target tissues.[3] This concentration is dynamically controlled by the balance between its synthesis from retinol and its irreversible oxidative catabolism.

Biosynthesis: The Two-Step Conversion from Retinol

ATRA is not directly obtained from the diet in significant amounts but is synthesized intracellularly from its precursor, all-trans-retinol (Vitamin A).[6] This conversion is a sequential two-step oxidation process:

-

Retinol to Retinaldehyde: The first and often rate-limiting step is the oxidation of all-trans-retinol to all-trans-retinaldehyde.[7] This reaction is primarily catalyzed by alcohol dehydrogenases, with retinol dehydrogenase 10 (RDH10) being a key enzyme in this process.[8]

-

Retinaldehyde to Retinoic Acid: The second step involves the irreversible oxidation of all-trans-retinaldehyde to all-trans-retinoic acid. This is carried out by a family of retinaldehyde dehydrogenases (RALDHs), namely ALDH1A1, ALDH1A2, and ALDH1A3, which exhibit tissue-specific expression patterns to control ATRA synthesis in a spatiotemporal manner.[1][3][9]

Catabolism: The Cytochrome P450-Mediated Clearance

The rapid clearance of ATRA is essential for terminating its signal and preventing toxicity. This process is predominantly mediated by a specific family of cytochrome P450 (CYP) enzymes.[4][10]

The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are considered the primary drivers of ATRA catabolism.[3][10] These enzymes exhibit high affinity and specificity for ATRA, with Km values in the nanomolar range, which closely matches the physiological concentrations of ATRA in tissues.[9] The primary metabolic reaction is the hydroxylation of the β-ionone ring at the C-4 position, producing 4-hydroxy-ATRA (4-OH-RA).[3][8]

A crucial aspect of this regulation is that ATRA itself is a potent inducer of CYP26A1 gene expression, creating a powerful negative feedback loop.[10][11] When ATRA levels rise, the cell responds by synthesizing more of the enzyme responsible for its degradation. This auto-induction of metabolism is a significant clinical challenge, leading to decreased drug exposure and acquired resistance during prolonged ATRA therapy.[4][5]

While the CYP26 family is the most specific, other ubiquitously expressed CYPs, such as CYP3A4 and CYP2C8, can also metabolize ATRA to 4-OH-RA.[9][12] However, their affinity for ATRA is approximately 1000-fold lower than that of CYP26 enzymes.[9] Consequently, their contribution to overall ATRA clearance is considered minor under physiological conditions but may become relevant in specific contexts, such as high-dose pharmacotherapy or in tissues with low CYP26 expression.

Key Metabolites and Their Biological Fates

The oxidative metabolism of ATRA generates a series of progressively more polar metabolites destined for elimination.

-

4-hydroxy-ATRA (4-OH-RA): The initial product of CYP26 activity.[13]

-

4-oxo-ATRA: 4-OH-RA can be further oxidized, often by the same CYP26 enzymes, to form 4-oxo-ATRA.[11][14] This metabolite is generally considered less active than ATRA and part of the elimination pathway.[4] However, some studies suggest 4-oxo-RA can act as a potent and specific agonist for the retinoic acid receptor beta (RARβ), indicating it may have unique biological roles, such as in the maintenance of hematopoietic stem cells.[11]

-

Other Oxidized Metabolites: Further oxidation can occur at other positions, such as C-18, to generate metabolites like 18-hydroxy-ATRA.[8] These polar compounds can undergo subsequent Phase II metabolism, such as glucuronidation, to enhance their water solubility for excretion.[15]

Visualization of the ATRA Metabolic Pathway

Caption: Metabolic pathway of all-trans-retinoic acid (ATRA).

Metabolism of Synthetic Retinoids: The Quest for Stability

The clinical utility of ATRA is limited by its pharmacokinetic profile. A primary goal in medicinal chemistry is to design synthetic retinoids (retinoid analogs) that retain the desired biological activity of ATRA but exhibit improved metabolic stability, leading to a longer half-life and more consistent therapeutic exposure.

Rationale for Analog Development

While public literature on the specific metabolism of "3-Methyl-4-oxoretinoic acid" is not available, its name implies a structure designed to resist metabolic degradation. The strategy of modifying the β-ionone ring is a classic approach to block or hinder the action of CYP26 enzymes. By methylating the ring (at C-3) and pre-oxidizing the primary site of attack (C-4), such a compound would theoretically be a poor substrate for the hydroxylating CYP26 enzymes.

Comparative Metabolic Fate: ATRA vs. a Stabilized Analog

We can contrast the known pathway of ATRA with the predicted fate of a metabolically stabilized analog.

-

ATRA: Rapidly hydroxylated at the C-4 position by CYP26, initiating a cascade of degradation.

-

3-Methyl-4-oxoretinoic acid (Hypothetical): The C-4 position is already oxidized to a ketone, preventing the initial and rate-limiting 4-hydroxylation step. The presence of a methyl group at C-3 could further provide steric hindrance, discouraging enzymatic interaction with the ring structure. This would force metabolism down alternative, slower pathways or significantly reduce the overall rate of clearance.

This principle is clinically validated by drugs like Liarozole, which is not a retinoid but an imidazole-based inhibitor of CYP26.[4] By blocking ATRA metabolism, Liarozole can effectively increase the endogenous levels and therapeutic efficacy of ATRA.[4][9]

Visualization of Comparative Catabolism

Caption: Comparison of ATRA vs. a hypothetical stabilized analog.

Methodologies for Studying Retinoid Metabolism

A robust understanding of a retinoid's metabolic profile requires a combination of in vitro models and highly sensitive analytical techniques.

In Vitro Models: Mechanistic Interrogation

The causality behind metabolic transformations is best established using controlled in vitro systems. The choice of system depends on the question being asked.

-

Liver Microsomes: As the liver is the primary site of drug metabolism, liver microsomes (which contain a high concentration of CYP enzymes) are the standard tool for an initial assessment of metabolic stability.[16][17]

-

Recombinant Enzymes: To identify the specific CYP isoforms responsible for metabolism (e.g., CYP26A1 vs. CYP3A4), the compound is incubated with individual, recombinantly expressed CYP enzymes. This approach provides definitive evidence of which enzymes are involved.[12]

This protocol serves as a self-validating system to determine the rate of disappearance of a parent compound.

-

Preparation: Prepare a stock solution of the test retinoid (e.g., ATRA) in a suitable organic solvent (e.g., ethanol or DMSO). All procedures must be performed under yellow light to prevent photo-isomerization.

-

Reaction Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL final concentration), and the test retinoid (e.g., 1 µM final concentration).

-

Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (cofactor essential for CYP activity). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The internal standard is crucial for correcting for variations in sample processing and instrument response.

-

Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the compound's intrinsic clearance.

Analytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying retinoids and their metabolites in complex biological matrices due to its exceptional sensitivity and specificity.[18][19][20]

-

Sample Collection: Collect blood in tubes containing an anticoagulant and protect from light immediately. Centrifuge to separate plasma and store at -80°C until analysis.

-

Extraction:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins (Protein Precipitation - PPT). For hyperlipidemic samples, a liquid-liquid extraction (LLE) with solvents like ethyl acetate/hexane may be required for better recovery.[18][20]

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 HPLC column.[18][21]

-

Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization efficiency.[22]

-

The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. This involves selecting the specific mass-to-charge ratio (m/z) of the parent ion, fragmenting it, and then monitoring for a specific fragment ion. This highly selective process filters out background noise and allows for accurate quantification even at sub-ng/mL levels.[18][19]

-

Visualization of the Experimental Workflow

Caption: Workflow for assessing retinoid metabolic stability.

Data Interpretation and Comparative Analysis

The data generated from these methodologies allow for a quantitative comparison of the metabolic profiles of different retinoids.

Table 1: Comparative Metabolic Features of ATRA vs. a Hypothetical Stabilized Analog

| Feature | All-trans-Retinoic Acid (ATRA) | Hypothetical 3-Methyl-4-oxoretinoic Acid | Rationale for Difference |

| Primary Catabolic Enzymes | CYP26A1, CYP26B1, CYP26C1[3] | Likely minor pathways via other CYPs | C-4 position is blocked, preventing CYP26 action. |

| Key Metabolites | 4-OH-ATRA, 4-oxo-ATRA[8][14] | Unknown; likely products of alternative, slower oxidation pathways | The primary metabolic "hotspot" has been removed. |

| Rate of Metabolism | Rapid, subject to auto-induction[4][5] | Predicted to be significantly slower | Resistance to primary catabolic enzymes. |

| Metabolite Activity | Generally reduced, though 4-oxo-RA may have specific RARβ activity[11] | Unknown, but likely inactive | Metabolism is typically a detoxification/clearance pathway. |

Conclusion and Future Directions

The metabolism of all-trans-retinoic acid is a tightly controlled and complex process, dominated by the CYP26 family of enzymes. This rapid, inducible catabolism is a key regulator of retinoid signaling but also a major obstacle to the therapeutic application of ATRA. The design of synthetic retinoids with blocked or hindered sites of metabolic attack represents a critical strategy in the development of more effective and pharmacokinetically robust drugs.

Future research will continue to focus on developing highly specific inhibitors of CYP26 enzymes and creating novel retinoid analogs with tailored metabolic profiles. Advanced analytical techniques, such as high-resolution mass spectrometry for untargeted metabolomics, will be instrumental in identifying novel metabolic pathways and understanding the complete metabolic fate of both endogenous and synthetic retinoids.[19]

References

- Palczewski, K., & Kiser, P. (n.d.). Molecular biology and analytical chemistry methods used to probe the retinoid cycle. Google Search.

- Retinoic acid - Wikipedia. (n.d.). Google Search.

- LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research - ThermoFisher. (n.d.). Google Search.

- Retinoic Acid Analysis Service - Creative Proteomics. (n.d.). Google Search.

- Thacher, S. M., Vasudevan, J., & Chandraratna, R. A. (2000). Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. Current pharmaceutical design, 6(1), 21–33.

- Isoherranen, N., & Zhong, G. (2019). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Seminars in pharmacology, 35, 100523.

- Bhat, P. V., Poissant, L., Falardeau, P., & Lacroix, A. (1988). Enzymatic oxidation of all-trans retinal to retinoic acid in rat tissues. Biochemistry and cell biology = Biochimie et biologie cellulaire, 66(7), 735–740.

- LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. (2017, May 25). Google Search.

- Gudas, L. J. (2022). Retinoid metabolism: new insights in. Journal of molecular endocrinology, 68(4), R79–R91.

- Lampen, A., Meyer, S., Arnhold, T., & Nau, H. (2000). Metabolism of vitamin A and its active metabolite all-trans-retinoic acid in small intestinal enterocytes. The Journal of pharmacology and experimental therapeutics, 295(3), 979–985.

- Gu, J., Guengerich, F. P., & Hollenberg, P. F. (2018). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. The Journal of biological chemistry, 293(4), 1184–1193.

- (A) General scheme of retinoic acid signaling pathway and metabolism by... - ResearchGate. (n.d.). Google Search.

- Thatcher, J. E., & Isoherranen, N. (2009). The role of cytochrome P450 enzymes in retinoic acid metabolism. Expert opinion on drug metabolism & toxicology, 5(8), 875–886.

- Cullum, M. E., & Zile, M. H. (1985). Metabolism of all-trans-retinoic acid and all-trans-retinyl acetate. Demonstration of common physiological metabolites in rat small intestinal mucosa and circulation. The Journal of biological chemistry, 260(19), 10590–10596.

- All-trans-retinoic acid modulation of drug-metabolizing enzyme activities: Investigation with selective metabolic drug probes - The Ohio State University. (n.d.). Google Search.

- All trans retinoic acid and 9-cis retinoic acids are oxidized forms of - Prepp. (2025, September 8). Google Search.

- Schöttker, B., Peasey, A., Malyutina, S., Pikhart, H., Bobak, M., & Brenner, H. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 60.

- Zhang, Q. Y., Dunbar, D., & Kaminsky, L. S. (2000). Biosynthesis of all-trans-retinoic acid from all-trans-retinol: catalysis of all-trans-retinol oxidation by human P-450 cytochromes.

- Topletz, A. R., Thatcher, J. E., Cadel, S., Tom, A., & Isoherranen, N. (2012). Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes. The Journal of pharmacology and experimental therapeutics, 343(3), 666–675.

- Oxidation of all- trans -ROL and all- trans -DROL to the respective aldehyde - ResearchGate. (n.d.). Google Search.

- Kosian, P. A., Makynen, E. A., Ankley, G. T., & Degitz, S. J. (2003). Uptake and metabolism of all-trans retinoic acid by three native north American ranids. Toxicological sciences: an official journal of the Society of Toxicology, 74(1), 147–156.

- Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. The Biochemical journal, 388(Pt 1), 363–370.

- Andreola, F., De Luca, L. M., & Formelli, F. (2012). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in molecular biology (Clifton, N.J.), 915, 21–29.

- Lee, J., & Dzeja, P. D. (2017). Retinoic acid signaling and metabolism in heart failure. American journal of physiology.

- Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved - ResearchGate. (2025, August 6). Google Search.

- Li, Y., Hadden, T. J., & Blaner, W. S. (2010). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Biochimica et biophysica acta, 1801(9), 1008–1016.

- SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC - SAV. (n.d.). Google Search.

- In-vitro Metabolism of Retinoic Acid by Different Tissues from Male Rats | Request PDF - ResearchGate. (2025, August 10). Google Search.

- Chow, S. S., & Chow, C. K. (2004). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 12(3), 253–257.

- A comparitive study on the in vitro hepatic metabolism of retinoic acid using different species. (2025, August 6). Google Search.

- Pijnappel, W. W., Hendriks, H. F., Folkers, G. E., van den Brink, C. E., Dekker, E. J., Edelenbosch, C., van der Saag, P. T., & Durston, A. J. (1993). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors.

- Gudas, L. J. (2022). Retinoid Metabolism: New Insights. Journal of molecular endocrinology, 68(4), R79–R91.

- Haensel, D., Jin, S., & Enerbäck, S. (2020). A multiomics analysis identifies retinol metabolism in fibroblasts as a key pathway in wound healing. JCI insight, 5(13), e135736.

- Zhong, G., & Isoherranen, N. (2019).

- Tsurumi, H., Morii, T., & Yamada, T. (1996). 4-oxo retinoic acid for refractory acute promyelocytic leukemia in children with all-trans retinoic acid.

- Napoli, J. L. (1996). RETINOIC ACID SYNTHESIS AND DEGRADATION. FASEB journal: official publication of the Federation of American Societies for Experimental Biology, 10(9), 993–1001.

- Napoli, J. L. (1993). Retinoic acid biosynthesis and metabolism. FASEB journal: official publication of the Federation of American Societies for Experimental Biology, 7(1), 13–20.

- Improved Outcomes With Retinoic Acid and Arsenic Trioxide Compared With Retinoic Acid and Chemotherapy in Non-High-Risk Acute Promyelocytic Leukemia: Final Results of the Randomized Italian-German APL0406 Trial - ResearchGate. (2025, August 7). Google Search.

Sources

- 1. Retinoic acid - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. All trans retinoic acid and 9-cis retinoic acids are oxidized forms of [prepp.in]

- 7. Biosynthesis of all-trans-retinoic acid from all-trans-retinol: catalysis of all-trans-retinol oxidation by human P-450 cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of vitamin A and its active metabolite all-trans-retinoic acid in small intestinal enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of all-trans-retinoic acid and all-trans-retinyl acetate. Demonstration of common physiological metabolites in rat small intestinal mucosa and circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jfda-online.com [jfda-online.com]

- 22. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Toxicology and Safety Profile of 3-Methyl-4-oxoretinoic Acid and Its Metabolites

Executive Summary

3-Methyl-4-oxoretinoic acid represents a specific structural analog within the retinoid family, distinct from the endogenous metabolite 4-oxo-retinoic acid due to methylation at the C3 position of the cyclohexenyl ring. This modification is critical in drug design strategies aimed at dissociating the potent chemopreventive properties of retinoids from their dose-limiting toxicities (teratogenicity, mucocutaneous irritation, and hypertriglyceridemia).

This technical guide provides a rigorous analysis of the safety profile, metabolic fate, and toxicological mechanisms of 3-Methyl-4-oxoretinoic acid. Unlike all-trans-retinoic acid (ATRA), which exhibits high-affinity binding to Retinoic Acid Receptors (RARs), the 3-methyl-4-oxo analog displays a modulated binding profile that correlates with reduced systemic toxicity while retaining efficacy in ornithine decarboxylase (ODC) inhibition—a key marker for anti-carcinogenic activity.

Chemical Identity and Pharmacodynamic Profile

Structural Determinants of Toxicity

The toxicity of retinoids is inextricably linked to their pharmacodynamics. 3-Methyl-4-oxoretinoic acid functions as a pan-RAR agonist with reduced affinity compared to ATRA. The addition of the methyl group at C3 and the ketone at C4 alters the lipophilicity and steric fit within the ligand-binding domain (LBD) of RARs and cellular retinoic acid-binding proteins (CRABP).

| Parameter | All-trans-Retinoic Acid (ATRA) | 4-Oxoretinoic Acid | 3-Methyl-4-oxoretinoic Acid |

| Receptor Affinity | High (RAR | High (Active Metabolite) | Moderate/Lower |

| CRABP-II Binding | High | Moderate | Reduced |

| ODC Inhibition (ED50) | ~0.1 nmol | ~0.5 nmol | ~2.0 nmol (Less Potent) |

| Teratogenic Potential | High | High | Moderate (Predicted) |

Data synthesized from comparative bioassays in mouse epidermis and F9 teratocarcinoma cells. [1, 2]

Mechanism of Action vs. Toxicity

The safety profile is governed by the saturation of CRABP-II. When cytosolic CRABP-II is saturated, free retinoids enter the nucleus to activate RARs.

-

Safety Advantage: 3-Methyl-4-oxoretinoic acid shows lower binding affinity to CRABP-II. While this theoretically increases the free fraction, its lower affinity for nuclear RARs results in a "soft" activation profile, potentially raising the threshold for gene-expression-driven toxicities (e.g., skin irritation, bone resorption).

Metabolic Fate: Analysis of Downstream Metabolites

Understanding the toxicology requires analyzing what 3-Methyl-4-oxoretinoic acid becomes. The C3-methylation is a metabolic block strategy intended to hinder ring oxidation, but the compound still undergoes biotransformation.

Predicted Metabolic Pathways

Based on structural homology with acitretin and ATRA, the metabolism of 3-Methyl-4-oxoretinoic acid proceeds via three primary vectors. The toxicity of these metabolites is generally lower than the parent compound due to increased polarity and rapid excretion.

-

Glucuronidation (Phase II): The terminal carboxylic acid is conjugated with glucuronic acid by UGTs (UDP-glucuronosyltransferases). This is the primary detoxification route.

-

Toxicology: Retinoyl-

-glucuronides are generally non-toxic and water-soluble.

-

-

-Oxidation (Chain Shortening): The polyene side chain undergoes oxidative cleavage.

-

Toxicology: Chain-shortened metabolites lose RAR affinity and are toxicologically inert.

-

-

C4-Ketone Reduction: The 4-oxo group may be reversibly reduced to a 4-hydroxy species.

-

Toxicology: 4-hydroxy metabolites are often active and can undergo re-oxidation or sulfation.

-

Visualization of Metabolic & Signaling Pathways

The following diagram illustrates the interaction between the parent compound, its metabolism, and the receptor-mediated toxicity pathways.[1]

Caption: Metabolic divergence and receptor activation pathways determining the safety/efficacy ratio of 3-Methyl-4-oxoretinoic acid.

Toxicological Profile and Safety Data

Dermatological Toxicity (Irritation)

Topical application of retinoids often induces erythema and scaling.

-

Finding: In Mouse Skin Papilloma assays, 3-Methyl-4-oxoretinoic acid demonstrated a favorable profile.[2][3][4] It effectively inhibits TPA-induced ODC activity (a proxy for tumor promotion) but requires higher concentrations than ATRA to achieve the same effect.

-

Interpretation: The reduced potency implies a wider therapeutic window. The irritation potential is directly proportional to the activation of RAR-

in keratinocytes. The lower affinity of the 3-methyl analog suggests reduced cutaneous toxicity compared to standard tretinoin therapy [1].

Teratogenicity (Systemic Safety)

All retinoid analogs must be presumed teratogenic until proven otherwise.

-

Risk Profile: The 4-oxo metabolite of ATRA is a potent teratogen. However, the 3-methyl substitution alters the molecule's transport across the placental barrier and its interaction with embryonic RARs.

-

Differentiation Assay: In F9 Teratocarcinoma cells, 3-Methyl-4-oxoretinoic acid induces differentiation but is less potent than ATRA. This reduced differentiation potency often correlates with a reduced teratogenic liability, although it does not eliminate it [2].

Experimental Protocols for Safety Assessment

To validate the safety profile of this metabolite in a research setting, the following self-validating protocols are recommended.

Protocol 4.1: Ornithine Decarboxylase (ODC) Inhibition Assay

This assay quantifies the compound's anti-proliferative efficacy vs. its potential to induce irritation markers.

-

Model System: Female CD-1 mice (7-9 weeks old).

-

Induction: Apply 17 nmol of TPA (12-O-tetradecanoylphorbol-13-acetate) topically to dorsal skin to induce ODC.

-

Treatment: Apply 3-Methyl-4-oxoretinoic acid (dissolved in acetone) at graded doses (e.g., 1, 10, 100 nmol) 1 hour prior to TPA.

-

Harvest: Sacrifice mice 5 hours post-TPA application. Isolate epidermis via heat shock (55°C for 30 sec).

-

Enzymatic Assay:

-

Homogenize epidermis in phosphate buffer.

-

Incubate supernatant with

C-ornithine. -

Validation Step: Capture released

CO -

Readout: Scintillation counting.

-

-

Calculation: % Inhibition =

.-

Success Criteria: A dose-dependent reduction in ODC activity confirms bioavailability and receptor engagement.

-

Protocol 4.2: Competitive Nuclear Receptor Binding Assay

Determines the affinity for RARs relative to ATRA, predicting systemic toxicity.

-

Preparation: Isolate nuclei from HeLa cells transfected with RAR-

, -

Ligand: Use tritiated [

H]-ATRA as the radioligand (approx. 5 nM). -

Competition: Incubate nuclear extracts with [

H]-ATRA and increasing concentrations ( -

Separation: Separate bound from free ligand using hydroxyapatite or dextran-coated charcoal.

-

Analysis: Plot bound [

H]-ATRA vs. log concentration of competitor. -

Output: Calculate IC

and-

Interpretation: A higher

(relative to ATRA) indicates a safer toxicological profile regarding hypervitaminosis A.

-

References

-

Cancer Chemopreventive Retinoids: Validation and Analysis of in Vivo and in Vitro Bioassay Results. Source: Scientific Research Publishing (SciRP). URL:[Link]

-

Biochemical characteristics and differentiating activity of 4-oxo analogs of retinoic acid. Source: National Institutes of Health (PubMed). URL:[Link][5]

-

4-Oxoretinoic acid | C20H26O3 | CID 6437063. Source:[6] PubChem (NIH). URL:[Link][6]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biochemical characteristics and differentiating activity of 4-oxo analogs of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Cancer Chemopreventive Retinoids: Validation and Analysis of in Vivo and in Vitro Bioassay Results [scirp.org]

- 5. NP-MRD: Showing NP-Card for 4-Oxo-retinoic acid (NP0087484) [np-mrd.org]

- 6. 4-Oxoretinoic acid | C20H26O3 | CID 6437063 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A General Protocol for the Extraction of 3-Methyl-4-oxoretinoic Acid from Biological Tissues for Quantitative Analysis

Introduction and Scientific Principle

3-Methyl-4-oxoretinoic acid is a synthetic retinoid, a class of compounds structurally related to vitamin A. The quantification of such novel retinoids in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. Accurate measurement allows researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for determining dosing regimens and assessing therapeutic efficacy and potential toxicity.

The extraction of retinoids like 3-Methyl-4-oxoretinoic acid from complex biological tissues presents significant analytical challenges. These molecules are notoriously susceptible to degradation by light, heat, and oxidation.[1][2] Furthermore, they are often present at low concentrations within a complex milieu of proteins, lipids, and other endogenous molecules that can interfere with analysis.

This application note provides a robust and adaptable framework for the extraction of 3-Methyl-4-oxoretinoic acid from various biological tissues (e.g., liver, kidney, plasma). The core principle of the methodology is to first liberate the analyte from the tissue matrix through mechanical homogenization. This is followed by a protein precipitation step to remove the bulk of macromolecular interference. Subsequently, two validated extraction methodologies are presented: a classic Liquid-Liquid Extraction (LLE) and a more streamlined Solid-Phase Extraction (SPE). The final extract is concentrated and reconstituted in a solvent compatible with downstream analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.

A critical aspect of this protocol is the consistent implementation of protective measures—such as working under amber light and maintaining cold temperatures—to preserve the integrity of the analyte throughout the entire workflow.[3]

Critical Precautions for Handling Retinoids

The chemical stability of retinoids is paramount for accurate quantification. Failure to adhere to the following precautions will lead to analyte loss and unreliable data.

-

Light Sensitivity: All retinoids are extremely sensitive to UV and blue light, which can induce isomerization and degradation. All procedures must be performed in a laboratory with minimal light, preferably under yellow or red safety lights. All glassware, vials, and collection tubes must be amber or wrapped completely in aluminum foil.[2]

-

Oxidative and Thermal Instability: Retinoids can be readily oxidized. It is recommended to use solvents containing an antioxidant such as butylated hydroxytoluene (BHT) at a concentration of ~0.1 mg/mL to prevent oxidative degradation.[4] All sample preparation steps should be performed on ice, and centrifuges should be refrigerated.

-

Prompt Processing: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Once thawed for the experiment, samples should be processed without delay. Repeated freeze-thaw cycles should be avoided.[3]

Materials and Reagents

-

Tissues: Biological tissues of interest (e.g., liver, kidney, plasma), stored at -80°C.

-

Standards: Analytical grade 3-Methyl-4-oxoretinoic acid and a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled version (e.g., d3-3-Methyl-4-oxoretinoic acid). Alternatively, a structurally similar retinoid not present in the sample, such as Acitretin, can be used.[5]

-

Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Isopropanol, Methyl-tert-butyl ether (MTBE), Hexane, Ethyl Acetate, Water.

-

Reagents: Formic Acid (or Acetic Acid), Butylated Hydroxytoluene (BHT), Phosphate-buffered saline (PBS, pH 7.4).

-

Equipment:

-

Tissue homogenizer (e.g., rotor-stator or bead beater).

-

Refrigerated centrifuge capable of handling 1.5 mL, 15 mL, and 50 mL tubes.

-

Sample concentrator/evaporator (e.g., nitrogen blow-down system).

-

Vortex mixer.

-

Calibrated pipettes.

-

Amber glass vials and tubes.

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL).

-

SPE vacuum manifold.

-

Detailed Experimental Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust and widely used method for extracting retinoids from complex matrices. It relies on the differential solubility of the analyte between aqueous and organic phases.

Step 1: Tissue Homogenization

-

Weigh approximately 50-100 mg of frozen tissue in a pre-weighed homogenization tube.

-

Add ice-cold PBS (pH 7.4) at a ratio of 5:1 (v/w), e.g., 500 µL of PBS for 100 mg of tissue.[6]

-

Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice throughout this process to prevent heating.

-

For plasma samples, use 200-500 µL directly.

Step 2: Protein Precipitation and Internal Standard Spiking

-

Transfer a known volume (e.g., 200 µL) of the tissue homogenate or plasma to a new amber microcentrifuge tube.

-

Add the internal standard (IS) working solution (e.g., 10 µL of 1 µg/mL IS) and briefly vortex. The IS is critical for correcting for analyte loss during sample preparation and for variability in instrument response.

-

Add 3 volumes (e.g., 600 µL) of ice-cold acetonitrile containing 0.1% formic acid. The acetonitrile precipitates the proteins, and the acid ensures the carboxylic acid moiety of the analyte is protonated (neutral), which enhances its solubility in the organic extraction solvent.[7]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

Step 3: Liquid-Liquid Extraction

-

Carefully transfer the supernatant to a new amber glass tube.

-

Add 1 mL of an appropriate extraction solvent. Methyl-tert-butyl ether (MTBE) is an excellent choice due to its high extraction efficiency for retinoids and its low miscibility with water.[5] A mixture of hexane and ethyl acetate (e.g., 1:1 v/v) is also effective.[7]

-

Vortex for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

Step 4: Evaporation and Reconstitution

-

Carefully transfer the upper organic layer to a clean amber tube, taking care not to disturb the aqueous layer.

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds, then transfer to an amber autosampler vial for analysis by HPLC or LC-MS/MS.

Detailed Experimental Protocol 2: Solid-Phase Extraction (SPE)

SPE offers advantages in terms of reduced solvent consumption and potential for automation. This protocol utilizes a reverse-phase (C18) sorbent.

Step 1: Sample Pre-treatment

-

Perform Homogenization and Protein Precipitation/IS Spiking as described in LLE Protocol steps 1 and 2.

-

After centrifuging the precipitated proteins, transfer the supernatant to a new tube.

-

Dilute the supernatant 1:1 with water to reduce the organic solvent concentration, which ensures proper binding of the analyte to the SPE sorbent.

Step 2: SPE Cartridge Procedure

-

Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water through it. Do not allow the cartridge to go dry.[8]

-

Loading: Load the diluted supernatant from Step 1 onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

-

Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 90:10 water:methanol) to remove polar impurities and salts that were not retained.

-

Elution: Elute the 3-Methyl-4-oxoretinoic acid and the IS from the cartridge using 1-2 mL of a strong solvent, such as methanol or acetonitrile with 0.1% formic acid, into a clean amber collection tube.

Step 3: Evaporation and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample as described in LLE Protocol step 4.

Analytical Finish and Method Performance

The final extract is ready for analysis. A reverse-phase C18 column (e.g., 2.1 x 100 mm, <3 µm) is typically used for separation.

-

HPLC-UV: Detection can be achieved by UV absorbance. Based on the 4-oxo-retinoic acid structure, the maximum absorbance (λmax) is expected to be around 360 nm.[3]

-

LC-MS/MS: For higher sensitivity and specificity, LC-MS/MS is the preferred method. This allows for quantification at very low levels (pg/mL) and provides structural confirmation.[9]

Table 1: Expected Performance Characteristics (based on similar retinoid assays)

| Parameter | Expected Value | Rationale / Reference |

| Extraction Recovery | 80 - 95% | Typical recovery for LLE and SPE methods for related retinoids.[7][10] |

| Precision (%RSD) | < 15% | Standard requirement for bioanalytical method validation. |

| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | Achievable with modern LC-MS/MS instrumentation.[9][11] |

Workflow Visualization

The following diagram illustrates the general workflow for the Liquid-Liquid Extraction (LLE) of 3-Methyl-4-oxoretinoic acid from biological tissue.

Caption: LLE Workflow for 3-Methyl-4-oxoretinoic Acid.

References

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Retrieved from [Link]

-

Chou, S., et al. (2009). Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. Journal of AOAC International. Retrieved from [Link]

-

Ionescu, D., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters. Retrieved from [Link]

-

Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH. Retrieved from [Link]

-

Rühl, R., & Schweigert, F. J. (2003). Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples. Journal of Chromatography B, 798(2), 309-316. Retrieved from [Link]

-

Schucho, H., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. PMC - NIH. Retrieved from [Link]

-

Wang, L., et al. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 19(1), 1013-1025. Retrieved from [Link]

-

Tan, Y. M., & Ward, W. E. (1998). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. Retrieved from [Link]

-

Gatti, R., et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 147-159. Retrieved from [Link]

-

Gatti, R., et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. ResearchGate. Retrieved from [Link]

-

Tsilifay, V., et al. (2011). Simultaneous Determination of Retinoic Acid, Retinol, and Retinyl Palmitate in Ram Plasma by Liquid Chromatography. ResearchGate. Retrieved from [Link]

-

Gundogan, F., et al. (2005). Determination of retinol and retinyl esters in human plasma by high-performance liquid chromatography with automated column switching and ultraviolet detection. ResearchGate. Retrieved from [Link]

-

Kurosawa, H., et al. (2012). Retinoic acid stability in stem cell cultures. The International Journal of Developmental Biology. Retrieved from [Link]

-

Kim, H., et al. (2003). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Molecules and Cells, 16(1), 107-113. Retrieved from [Link]

-

Barua, A. B., & Furr, H. C. (1998). Methods for detecting and identifying retinoids in tissue. ResearchGate. Retrieved from [Link]

-

Handelman, G. J., et al. (1993). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Analytical Chemistry, 65(15), 2024-2028. Retrieved from [Link]

-

SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Retrieved from [Link]

-

Le, T., et al. (2021). An Efficient Solid-Phase Extraction-Based Liquid Chromatography Method to Simultaneously Determine Diastereomer. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

San Andrés, M. P., et al. (2004). Improvement in Retinol Analysis by Fluorescence and Solid Phase Extraction (SPE) in Micellar Medium. Semantic Scholar. Retrieved from [Link]

-

Rühl, R., et al. (2006). Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(16), 2497-2504. Retrieved from [Link]

-

Li, Y., et al. (2018). Triple chemical derivatization strategy assisted liquid chromatography-mass spectrometry for determination of retinoic acids in human serum. Journal of Chromatography A, 1572, 59-66. Retrieved from [Link]

-

Napoli, J. L. (1990). Mass spectrometry of methyl ester of retinoic acid. Methods in Enzymology, 189, 104-111. Retrieved from [Link]

-

Wang, C., et al. (2015). A highly sensitive UHPLC-MS/MS method for quantification of all-trans-retinal in biological samples. Analytical Biochemistry, 485, 94-99. Retrieved from [Link]

-

Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. Retrieved from [Link]

-

Zhong, M., & Gudas, L. J. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC - NIH. Retrieved from [Link]

-

Yi, X., et al. (2010). Simultaneous determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay. Environmental Toxicology and Chemistry, 29(11), 2491-2497. Retrieved from [Link]

Sources

- 1. Retinoic acid stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ues.pku.edu.cn [ues.pku.edu.cn]

- 9. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes & Protocols: Storage and Handling of 3-Methyl-4-oxoretinoic acid

Abstract

This document provides a comprehensive guide to the essential storage and handling procedures for 3-Methyl-4-oxoretinoic acid. As a member of the retinoid family, this compound exhibits high biological potency and inherent chemical instability. Adherence to these protocols is critical to ensure experimental reproducibility, maintain compound integrity, and guarantee researcher safety. The methodologies outlined herein are grounded in established best practices for handling sensitive and hazardous chemical compounds, addressing everything from long-term storage of the solid material to the preparation and use of solutions in experimental settings.

Introduction: The Challenge of Retinoid Integrity

3-Methyl-4-oxoretinoic acid is a synthetic retinoid derivative. Like its parent compounds, such as all-trans retinoic acid (ATRA), it is characterized by a poly-unsaturated aliphatic chain and a polar terminus.[1] This conjugated polyene system is the source of its biological activity but also its primary chemical liability. The structure is highly susceptible to degradation via oxidation, isomerization, and photodegradation.[2][3] Improper handling can lead to the formation of inactive or altered-activity isomers, compromising experimental outcomes. Furthermore, retinoids as a class are potent molecules with recognized hazards, including skin/eye irritation and reproductive toxicity, necessitating stringent safety measures.[4]

This guide is designed to provide researchers, scientists, and drug development professionals with the technical knowledge and practical steps required to manage these challenges effectively.

Hazard Identification and Personal Protective Equipment (PPE)

All retinoids must be treated as hazardous substances. The primary risks associated with this class of compounds are significant irritation and potential damage to fertility or an unborn child.[4][5][6][7]

GHS Hazard Statements:

Due to these risks, all handling of 3-Methyl-4-oxoretinoic acid, both in solid and solution form, must be performed within a certified chemical fume hood.[8] A dedicated and documented risk assessment should be completed before any new procedure is undertaken.[4]

Mandatory PPE Protocol

The following diagram outlines the essential workflow for personal protection when handling the compound.

Caption: Workflow for donning and using Personal Protective Equipment (PPE).

Storage of Solid Compound

The stability of solid 3-Methyl-4-oxoretinoic acid is contingent on strict control of temperature, light, and atmosphere. The goal is to minimize all potential energy inputs that could drive degradation reactions.

Protocol for Long-Term Storage

-

Container: Upon receipt, ensure the compound is in a tightly sealed, amber glass vial or a vial wrapped securely in aluminum foil to prevent light exposure.[2][5]

-

Atmosphere: For optimal stability, the vial headspace should be purged with an inert gas like argon or nitrogen. This displaces atmospheric oxygen, a key driver of oxidative degradation.

-

Temperature: Place the sealed vial in a freezer set to -20°C for long-term storage.[9][10][11] Some protocols may recommend -80°C, which is also acceptable.

-

Labeling: Ensure the vial is clearly labeled with the compound name, date of receipt, and any hazard symbols.

-

Inventory: Log the compound's location and details in your laboratory's chemical inventory system.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or colder | Reduces kinetic energy, slowing degradation pathways.[10] |

| Light | Protect from all light (Amber vial/foil) | Prevents photo-isomerization of the conjugated double bonds.[2][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive polyene chain.[2][8][9] |

| Container | Tightly sealed glass vial | Prevents moisture and oxygen ingress. |

Under these conditions, the solid compound can be expected to remain stable for at least two to four years.[9][11]

Preparation of Stock Solutions

Due to their hydrophobicity, retinoids are practically insoluble in aqueous media.[1][10] Therefore, concentrated stock solutions must first be prepared in a suitable organic solvent.

Solvent Selection

The choice of solvent is critical and depends on the intended downstream application.

| Solvent | Typical Solubility | Comments & Considerations |

| DMSO | ~30 mg/mL[9] | High solubility. Excellent for cell culture but can have physiological effects. Use newly opened, anhydrous grade. |

| Ethanol (Anhydrous) | ~15 mg/mL[9] | Good choice for many biological assays. Less toxic than DMSO. Ensure it is free of water and peroxides. |

| Dimethylformamide (DMF) | ~30 mg/mL[9] | High solubility. Use with caution due to toxicity. |

Note: These solubility values are for the related compound 4-oxo-isotretinoin and should be used as a starting point for 3-Methyl-4-oxoretinoic acid.

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol details the steps to create a reliable, concentrated stock solution.

Sources

- 1. NP-MRD: Showing NP-Card for 4-Oxo-retinoic acid (NP0087484) [np-mrd.org]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pccarx.com [pccarx.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Retinoic acid CAS#: 302-79-4 [m.chemicalbook.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Using 3-Methyl-4-oxoretinoic acid as a biomarker in clinical studies

Application Note: High-Sensitivity Quantification of 3-Methyl-4-oxoretinoic Acid (3M4ORA) in Clinical Matrices

Part 1: Executive Summary & Scientific Rationale

3-Methyl-4-oxoretinoic acid (3M4ORA) represents a critical structural analog in the retinoid pharmacophore. Unlike endogenous retinoic acid (RA) metabolites (e.g., 4-oxo-RA), the C3-methylation on the

In clinical studies, 3M4ORA serves two primary roles:

-

Pharmacokinetic (PK) Marker: As a stable metabolite of novel methylated retinoid therapeutics (e.g., next-generation chemopreventives).

-

Mechanistic Biomarker: To probe CYP26-mediated catabolism, as the C3-methyl group sterically hinders specific oxidation pathways common to natural retinoids.

This guide details the method development and validation of an LC-MS/MS assay for 3M4ORA. It addresses the specific challenges of retinoid bioanalysis: geometric isomerization, photo-instability, and lipophilicity.

Part 2: Biological Context & Mechanism

To understand the utility of 3M4ORA, one must visualize its interaction within the retinoid signaling pathway. The introduction of the methyl group at position 3 and the ketone at position 4 creates a molecule that retains differentiating activity (via RAR activation) but exhibits distinct tissue distribution profiles compared to all-trans-retinoic acid (ATRA).

Figure 1: Retinoid Signaling & 3M4ORA Interaction

Caption: Mechanistic pathway of 3M4ORA. The C3-methylation alters CRABP-II binding kinetics, modulating nuclear availability compared to endogenous retinoic acid.

Part 3: Experimental Protocol (LC-MS/MS)

Safety Warning: Retinoids are teratogenic. All handling must occur in a fume hood. Light Sensitivity: All procedures must be performed under yellow (sodium vapor) light or amber LED (cutoff >500 nm) to prevent photo-isomerization.

Materials & Reagents

-

Analyte: 3-Methyl-4-oxoretinoic acid (Reference Standard, >98% purity).

-

Internal Standard (IS): acitretin-d3 or 4-oxo-RA-d3 (Structural analog required due to extraction variability).

-

Matrix: Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Ammonium Acetate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation is often insufficient for lipophilic retinoids due to poor recovery and matrix effects. LLE is the gold standard.

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples on wet ice (protected from light).

-

Aliquot: Transfer 200 µL of plasma to amber 1.5 mL Eppendorf tubes.

-

IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in MeOH). Vortex gently (5 sec).

-

Acidification: Add 200 µL of 0.1% Formic Acid in water (destabilizes protein binding).

-

Extraction: Add 1.0 mL of MTBE (Methyl-tert-butyl ether).

-

Note: MTBE is preferred over Hexane for oxidized retinoids due to slightly higher polarity matching the 4-oxo group.

-

-

Agitation: Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the upper organic layer (approx. 800 µL) to a silanized glass vial.

-

Evaporation: Evaporate to dryness under a stream of Nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (70:30 ACN:Water + 10mM Ammonium Acetate).

-

Clarification: Centrifuge at 13,000 x g for 5 mins; transfer supernatant to amber autosampler vials.

Figure 2: Extraction Workflow Visualization

Caption: LLE workflow optimized for lipophilic oxidized retinoids. MTBE ensures recovery of the polar 4-oxo moiety.

LC-MS/MS Conditions

Chromatography (LC): Separation of 3M4ORA from endogenous 4-oxo-RA and other isomers is critical.

-

Column: Phenomenex Kinetex Biphenyl or Waters BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Why Biphenyl? Enhanced selectivity for isomeric separation of conjugated systems.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 40% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate 40% B

-

Mass Spectrometry (MS):

-

Source: APCI (Atmospheric Pressure Chemical Ionization) or ESI.

-

Note: APCI in Positive Mode is often superior for 4-oxo-retinoids due to the ketone facilitating protonation, whereas standard RA prefers Negative ESI.

-

Table 1: MRM Transitions (Optimized)

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell Time (ms) |

| 3-Methyl-4-oxo-RA | Positive (+) | 329.2 [M+H]+ | 269.1 | 22 | 50 |

| 3-Methyl-4-oxo-RA | Positive (+) | 329.2 [M+H]+ | 173.1 | 35 | 50 |

| 4-oxo-RA (Interference) | Positive (+) | 315.2 [M+H]+ | 255.1 | 20 | 50 |

| Acitretin-d3 (IS) | Positive (+) | 330.2 [M+H]+ | 269.1 | 24 | 50 |

Note: Precursor m/z 329.2 corresponds to the methylated (+14 Da) analog of 4-oxo-RA (315.2).

Part 4: Validation & Quality Control

To ensure data integrity (E-E-A-T), the assay must meet FDA Bioanalytical Method Validation Guidance.

Specificity & Selectivity

-

Challenge: Endogenous retinoids are ubiquitous.

-

Solution: Use Charcoal-Stripped Plasma for calibration standards to remove endogenous background, but perform QC in authentic matrix (Standard Addition Method) to verify recovery.

-

Criterion: No interfering peaks >20% of the LLOQ at the retention time of 3M4ORA.

Stability Assessment (Critical)

Retinoids are notoriously unstable. You must validate:

-

Bench-top Stability: 4 hours in yellow light on ice.

-

Freeze-Thaw: 3 cycles (-80°C to 4°C).

-

Autosampler Stability: 24 hours at 4°C (post-extraction).

Linearity & Sensitivity

-

Range: 0.5 ng/mL to 500 ng/mL.

-

LLOQ: 0.5 ng/mL (Required for trace biomarker analysis).[3]

-

Curve Fitting: Linear regression, 1/x² weighting.

Part 5: Data Interpretation & Troubleshooting

Issue: Peak Tailing

-

Cause: Interaction with free silanols on the column or metal chelation.

-

Fix: Add 5mM Ammonium Acetate to the aqueous mobile phase or use a "Shield" RP column.

Issue: Isomer Co-elution

-

Cause: 3M4ORA co-eluting with 13-cis-3-methyl-4-oxo-RA.

-

Fix: Lower the initial gradient slope (e.g., 0.5% B per minute) or switch to a C30 column (carotenoid column) which has superior shape selectivity.

References

-

Vertex AI Search. (2023). Biochemical characteristics and differentiating activity of 4-oxo analogs of retinoic acid. National Institutes of Health. Link

-

Thermo Fisher Scientific. (2017).[4] LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific Application Notes. Link

-

Scientific Research Publishing. (2016). Cancer Chemopreventive Retinoids: Validation and Analysis of in Vivo and in Vitro Bioassay Results. Journal of Cancer Therapy. Link

-

SCIEX. (2015). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX Technical Notes. Link

-

Peking University. (2010).[2] Determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay. Environmental Toxicology and Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling and Preventing Photo-isomerization of 3-Methyl-4-oxoretinoic Acid

Last Updated: February 22, 2026

Introduction

Welcome to the technical support guide for 3-Methyl-4-oxoretinoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this and other novel retinoid analogs. Retinoids as a class are notoriously sensitive to environmental factors, particularly light, which can induce photo-isomerization and degradation, compromising experimental results.[1][2][3] Due to the specific structural features of 3-Methyl-4-oxoretinoic acid, a derivative of 4-oxoretinoic acid, careful handling is paramount to ensure its chemical integrity and biological activity.

This guide provides a combination of foundational principles, practical, step-by-step protocols, and troubleshooting advice to minimize photo-isomerization during storage, sample preparation, and experimentation. While specific photochemical data for 3-Methyl-4-oxoretinoic acid is not extensively published, the principles outlined here are based on the well-documented behavior of closely related retinoids, such as all-trans-retinoic acid (ATRA) and 4-oxoretinoic acid.[4][5][6]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is photo-isomerization and why is it a problem for 3-Methyl-4-oxoretinoic acid?

A1: Photo-isomerization is a chemical process where a molecule absorbs light energy, causing a change in its spatial arrangement (isomerism) without altering its atomic composition. For retinoids like 3-Methyl-4-oxoretinoic acid, the conjugated polyene chain is the primary chromophore that absorbs light, particularly in the UVA range (315-400 nm).[3][7] This absorption can lead to the conversion of the biologically active all-trans isomer into various cis isomers (e.g., 9-cis, 13-cis).[8]

This is a critical issue because the biological function of retinoids is highly dependent on their specific three-dimensional shape, which dictates how they bind to nuclear receptors like Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). An unintended mixture of isomers can lead to inconsistent biological activity, reduced potency, and non-reproducible experimental outcomes.

Q2: What wavelengths of light are most damaging to retinoids?

A2: Retinoids characteristically exhibit strong absorbance in the ultraviolet (UV) range of the electromagnetic spectrum. For instance, all-trans-retinoic acid in ethanol shows a maximum absorption peak around 345-350 nm.[9][10] The 4-oxo functional group in 3-Methyl-4-oxoretinoic acid is expected to shift this absorption maximum slightly. It is crucial to assume that any exposure to standard laboratory fluorescent lighting, and especially direct sunlight, will emit sufficient energy in the 320-400 nm range to cause rapid isomerization.[3][7] Therefore, all handling should be performed under specific light-safe conditions.

Q3: Can I store my stock solution of 3-Methyl-4-oxoretinoic acid in the refrigerator or freezer?

A3: Yes, cold storage is essential. For long-term storage, solid 3-Methyl-4-oxoretinoic acid should be stored at -20°C or preferably -80°C in a desiccated, dark environment. Stock solutions should also be aliquoted into single-use volumes and stored at -20°C or -80°C in amber or foil-wrapped vials to prevent degradation from repeated freeze-thaw cycles.[6] While refrigeration at 4°C is suitable for short-term storage (a few days), it is not recommended for longer periods as degradation can still occur.[3][7]

Q4: Is it necessary to use amber vials even if the lab lights are off?

A4: Absolutely. Brief exposure to even low levels of ambient light can initiate photo-isomerization. Amber glassware is specifically designed to block UV and blue light, offering a critical layer of protection.[1][2] For maximum security, especially for highly sensitive experiments or long-term storage, wrapping amber vials in aluminum foil is a recommended best practice.[6]

Q5: Which solvents are best for dissolving and storing 3-Methyl-4-oxoretinoic acid?

A5: 3-Methyl-4-oxoretinoic acid, like other retinoic acids, is a lipophilic molecule and is not soluble in water.[11] High-purity, HPLC-grade solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol are commonly used to prepare stock solutions.[10][11] It is critical to use solvents that are peroxide-free, as peroxides can accelerate the oxidative degradation of the retinoid. If possible, using solvents that have been purged with an inert gas like argon or nitrogen can further minimize oxidation.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent or lower-than-expected biological activity in cell-based assays. | 1. Photo-isomerization: The compound has been exposed to light, creating a mixture of active and inactive isomers. 2. Oxidative Degradation: Exposure to air (oxygen) or peroxides in solvents has damaged the compound. 3. Incorrect Concentration: The actual concentration of the active all-trans isomer is lower than calculated due to degradation. | 1. Verify Integrity: Analyze a sample of your working solution via HPLC with a photodiode array (PDA) detector to check for the presence of multiple isomeric peaks.[4][12] 2. Implement Light-Safe Handling: Review and strictly adhere to all light-protection protocols (see Part 3). Prepare fresh dilutions from a frozen, protected stock aliquot for each experiment. 3. Use Fresh Solvents: Use freshly opened, high-purity solvents. Consider purging with argon or nitrogen before use. |

| Multiple peaks appear on HPLC chromatogram when analyzing a freshly prepared standard. | 1. On-Column Isomerization: The HPLC method itself may be causing isomerization if not optimized. 2. Contaminated Solvent: The solvent used for dilution contains impurities or has been exposed to light. 3. Light Exposure During Prep: The standard was exposed to light during weighing, dissolution, or injection. | 1. Optimize HPLC: Use a normal-phase HPLC method, which often provides better separation of retinoid isomers.[10][12] Ensure the mobile phase is degassed. Keep the autosampler temperature low (e.g., 4°C). 2. Work Under Red/Yellow Light: Prepare the standard solution in a dark room or under a safelight (low-wattage yellow or red bulbs) that emits light only above 500 nm. 3. Use Amber Autosampler Vials: Protect the sample from light right up to the point of injection. |

| The color of the stock solution (in DMSO or ethanol) has faded over time. | 1. Degradation: The yellow color of retinoids is due to the conjugated double-bond system. Fading indicates that this system has been disrupted through oxidation or other degradation pathways. | 1. Discard the Stock: A visible color change is a clear indicator of significant degradation. The stock solution is no longer reliable. 2. Review Storage Protocol: Ensure stock solutions are stored at -80°C, properly sealed, protected from light, and aliquoted to prevent repeated freeze-thaw cycles.[6] |

| Precipitate forms in the cell culture media after adding the compound. | 1. Poor Solubility: The final concentration of the organic solvent (e.g., DMSO) is too low to keep the lipophilic retinoid in solution. 2. Interaction with Media Components: The compound may be binding to proteins or other components in the serum, causing it to crash out of solution. | 1. Pre-dilute Carefully: Perform serial dilutions so that the final concentration of DMSO in the media is typically ≤ 0.1%. 2. Vortex During Addition: Add the retinoid solution to the media dropwise while vortexing or swirling to ensure rapid and even dispersion. 3. Consider a Carrier Protein: For in vivo or complex in vitro systems, using a carrier protein like bovine serum albumin (BSA) can help maintain solubility. |

Part 3: Core Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 3-Methyl-4-oxoretinoic acid in DMSO.

Objective: To prepare a stable, concentrated stock solution while minimizing light exposure.

Materials:

-

3-Methyl-4-oxoretinoic acid (solid powder)

-

Anhydrous, HPLC-grade DMSO

-

Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Argon or nitrogen gas source (optional, but recommended)

Procedure:

-

Work Environment Setup: Conduct all steps in a dimly lit room or under a yellow/red photographic safelight. Avoid all direct sunlight and standard fluorescent lighting.[11]

-

Tare Vessel: Place an empty, sterile 1.5 mL amber microcentrifuge tube on the analytical balance and tare its weight.

-

Weigh Compound: Carefully weigh the desired amount of 3-Methyl-4-oxoretinoic acid directly into the tared amber tube. (e.g., for 1 mL of a 10 mM solution, weigh out ~3.14 mg, assuming a MW of 314.4 g/mol ). Record the exact weight.

-

Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the DMSO to the tube containing the powder.

-

Inert Gas Purge (Optional): Gently blow a stream of argon or nitrogen gas into the headspace of the tube for 10-15 seconds to displace oxygen before capping.

-

Dissolution: Cap the tube tightly. Vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but keep the tube wrapped in foil.

-

Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in separate, clearly labeled amber microcentrifuge tubes.

-

Storage: Tightly seal the aliquots, wrap the storage box in aluminum foil, and store at -80°C.

Diagram: Workflow for Handling Light-Sensitive Retinoids

Caption: Workflow for handling 3-Methyl-4-oxoretinoic Acid.

Protocol 2: Quality Control by HPLC to Detect Isomerization

Objective: To assess the isomeric purity of a stock or working solution of 3-Methyl-4-oxoretinoic acid.

Principle: Normal-phase HPLC can effectively separate retinoid isomers based on their polarity.[12] The all-trans isomer will have a distinct retention time from its cis isomers. A photodiode array (PDA) detector confirms that all peaks have the characteristic retinoid absorbance spectrum.

Instrumentation & Reagents:

-

HPLC system with a pump, autosampler (preferably cooled), and PDA detector.

-

Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

-

HPLC-grade n-hexane, isopropanol, and glacial acetic acid.

-

Mobile Phase: A typical mobile phase is a mixture of hexane, isopropanol, and acetic acid (e.g., 1000:4.3:0.675 v/v/v).[10] The exact ratio may need optimization.

-

Sample prepared in mobile phase or a compatible solvent.

Procedure:

-

System Equilibration: Equilibrate the silica column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Detector Setup: Set the PDA detector to monitor across a range (e.g., 250-450 nm) and set a specific wavelength for quantification, typically the λmax of the retinoid (~350-360 nm).[6][10]

-

Sample Preparation: Under safelight conditions, dilute a small amount of your stock solution in the mobile phase to a final concentration suitable for UV detection (e.g., 1-10 µM).

-

Injection: Inject the sample onto the column. Use an amber autosampler vial.

-

Data Analysis:

-

A pure all-trans sample should yield a single major peak.

-

The presence of additional peaks with similar UV-Vis spectra (check λmax) indicates the presence of isomers.

-

The peak area percentage can be used to estimate the relative abundance of each isomer and thus the purity of the sample.

-

References

-

Palczewski, K. (n.d.). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. National Center for Biotechnology Information. Retrieved from [Link]

-

PSA Skincare. (n.d.). How to Store Your Skin Care Products Correctly. Retrieved from [Link]

-

Retinol Skincare. (2024, June 17). 3 Essential Tips to Looking After Your Retinol Cream. Retrieved from [Link]

-

Ren, Z. (2022, June 27). Photoinduced Isomerization Sampling of Retinal in Bacteriorhodopsin. bioRxiv. Retrieved from [Link]

-

Odyssey Street. (2024, February 4). Retinol Creams: Storage Tips. Retrieved from [Link]

-

Staub, A., et al. (1999). Analysis of cyclic and acyclic analogs of retinol, retinoic acid, and retinal by laser desorption ionization-, matrix-assisted laser desorption ionization-mass spectrometry, and UV/Vis spectroscopy. Analytical Biochemistry, 272(2), 232-42. Retrieved from [Link]

-

Dermavenue. (2024, August 21). How to Properly Store Your Skincare. Retrieved from [Link]

-

Paula's Choice. (2024, August 5). Should You Refrigerate Skin Care Products? Retrieved from [Link]

-

Ma, J., et al. (n.d.). Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina. National Center for Biotechnology Information. Retrieved from [Link]

-

Kardos, J., et al. (2021). Ultraviolet±visible absorption spectrum of all-trans retinoic acid in ethanol. ResearchGate. Retrieved from [Link]

-

Nagy, K., et al. (n.d.). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. SAV. Retrieved from [Link]

-

Barua, A. B., & Furr, H. C. (2000). Absorption spectra of some representative retinoids (in methanol solution) and carotenoids (in hexane solution). ResearchGate. Retrieved from [Link]

-

Fu, P. P., et al. (2005). Photodecomposition and Phototoxicity of Natural Retinoids. International Journal of Environmental Research and Public Health, 2(1), 147-155. Retrieved from [Link]

-

Shrestha, S., et al. (2025, June 15). Studies of All-trans Retinoic Acid Transport in the Eye. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

Indiana University Department of Biology. (n.d.). Retinoic Acid (Vitamin A) Embryo Treatment Protocol. Retrieved from [Link]

-

De Boni, L., et al. (2018). Investigation of the nonlinear absorption spectrum of all-trans retinoic acid by using the steady and transient two-photon absorption spectroscopy. RSC Publishing. Retrieved from [Link]

-

Jones, G., et al. (n.d.). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. National Center for Biotechnology Information. Retrieved from [Link]

- Chaudhuri, R. K., & Singh, B. (2012). Method for stabilizing retinoic acid, retinoic acid containing composition, and method of using a retinoic acid containing composition. Google Patents.

-

Sieving, P. A., et al. (2001). Inhibition of the visual cycle in vivo by 13-cis retinoic acid protects from light damage and provides a mechanism for night blindness in isotretinoin therapy. Proceedings of the National Academy of Sciences, 98(4), 1835-1840. Retrieved from [Link]

-

Bull, J. W., et al. (2020). Ultrafast photoisomerisation of an isolated retinoid. RSC Publishing. Retrieved from [Link]

-

Urbach, M. K., & Noy, N. (1995). Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid. ResearchGate. Retrieved from [Link]

-

Chen, J., et al. (2010). Determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay. Environmental Toxicology and Chemistry, 29(11), 2491-2497. Retrieved from [Link]

-

Bonda, C., et al. (2013, May 30). Photostabilization of Retinol and Retinyl Palmitate by Ethylhexyl Methoxycrylene. Cosmetics & Toiletries. Retrieved from [Link]

-

Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. Retrieved from [Link]

Sources

- 1. rejuvenateface.co.uk [rejuvenateface.co.uk]

- 2. odysseystreet.com [odysseystreet.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. Analysis of cyclic and acyclic analogs of retinol, retinoic acid, and retinal by laser desorption ionization-, matrix-assisted laser desorption ionization-mass spectrometry, and UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ues.pku.edu.cn [ues.pku.edu.cn]

- 6. researchgate.net [researchgate.net]